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Compound Name: Cycloheptanecarboxylic acid

Cat. No.: B072192 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Cycloheptanecarboxylic acid, a saturated fatty acid with a seven-membered aliphatic ring,

serves as a valuable building block in organic synthesis and medicinal chemistry. Its unique

conformational flexibility and the presence of a reactive carboxylic acid moiety make it an

interesting scaffold for the design of novel therapeutic agents and other functional organic

molecules. This technical guide provides a comprehensive overview of the molecular structure

of cycloheptanecarboxylic acid, including its physicochemical properties, spectroscopic

signature, conformational landscape, and synthetic methodologies.

Molecular Structure and Properties
Cycloheptanecarboxylic acid possesses the chemical formula C₈H₁₄O₂ and a molecular

weight of 142.20 g/mol .[1][2] The structure consists of a cycloheptane ring bonded to a

carboxylic acid functional group.

Table 1: Physicochemical Properties of Cycloheptanecarboxylic Acid
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Property Value Reference(s)

IUPAC Name Cycloheptanecarboxylic acid [3]

CAS Number 1460-16-8 [3]

Molecular Formula C₈H₁₄O₂ [3]

Molecular Weight 142.20 g/mol [3]

Appearance
White crystalline powder or

colorless liquid
[4]

Melting Point 59-62 °C [4]

Boiling Point 255-257 °C [4]

Density 1.035 g/mL at 25 °C [2]

Solubility

Sparingly soluble in water;

soluble in organic solvents like

ethanol and ether.

[4]

Conformational Analysis
The seven-membered ring of cycloheptanecarboxylic acid is not planar and exists in a

dynamic equilibrium of several conformers. Computational studies on cycloheptane, the parent

cycloalkane, have shown that the twist-chair conformation is the most stable, being lower in

energy than the boat and chair conformations.[5] The introduction of the carboxylic acid

substituent is expected to influence the conformational preference, but the twist-chair is likely to

remain a significant contributor to the overall conformational ensemble.
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Caption: Conformational landscape of the cycloheptane ring.

A precise determination of the bond lengths, bond angles, and dihedral angles of the most

stable conformer of cycloheptanecarboxylic acid would require dedicated computational

modeling (e.g., using Density Functional Theory) or experimental data from techniques like X-

ray crystallography, which are not readily available in the public domain. However, a theoretical

model based on standard bond lengths and the preferred twist-chair conformation can be

conceptualized.

Spectroscopic Characterization
The molecular structure of cycloheptanecarboxylic acid can be elucidated and confirmed

using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum provides information about the different types of hydrogen

atoms in the molecule. The carboxylic acid proton typically appears as a broad singlet in the

downfield region (δ 10-13 ppm). The proton on the carbon bearing the carboxyl group (α-

proton) would appear as a multiplet, and the protons on the cycloheptane ring would resonate

as a complex series of overlapping multiplets in the upfield region (typically δ 1-3 ppm).

¹³C NMR: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms. The

carbonyl carbon of the carboxylic acid is characteristically found in the downfield region (δ 170-
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185 ppm).[6][7] The carbon attached to the carboxyl group (α-carbon) would appear around δ

40-50 ppm, while the other six carbons of the cycloheptane ring would produce signals in the δ

20-40 ppm range. Due to the conformational flexibility and potential for symmetry, some of the

ring carbons may be chemically equivalent or have very similar chemical shifts, leading to

fewer than eight distinct signals.

Table 2: Predicted ¹³C NMR Chemical Shifts for Cycloheptanecarboxylic Acid

Carbon Atom Predicted Chemical Shift (δ, ppm)

Carbonyl (C=O) 175 - 185

α-Carbon (CH-COOH) 40 - 50

Cycloheptane Ring Carbons 20 - 40

Infrared (IR) Spectroscopy
The IR spectrum of cycloheptanecarboxylic acid exhibits characteristic absorption bands for

the functional groups present. A very broad O-H stretching band is observed in the region of

2500-3300 cm⁻¹, which is a hallmark of a hydrogen-bonded carboxylic acid. A strong and sharp

C=O stretching absorption appears around 1700 cm⁻¹. The C-O stretching and O-H bending

vibrations are also observable in the fingerprint region.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule. The electron ionization (EI) mass spectrum of cycloheptanecarboxylic acid
would show a molecular ion peak (M⁺) at m/z 142. Common fragmentation pathways for

carboxylic acids include the loss of the hydroxyl group (-OH, m/z 125) and the carboxyl group (-

COOH, m/z 97).

Crystal Structure
As of the time of this guide, a comprehensive single-crystal X-ray diffraction study providing the

precise three-dimensional arrangement of cycloheptanecarboxylic acid in the solid state is

not publicly available. Such a study would definitively determine the bond lengths, bond angles,
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and the preferred conformation in the crystalline form, as well as the intermolecular

interactions, such as hydrogen bonding between the carboxylic acid moieties.

Experimental Protocols
Synthesis of Cycloheptanecarboxylic Acid
While a specific, detailed experimental protocol for the synthesis of cycloheptanecarboxylic
acid is not readily found in the primary literature, a representative synthesis can be outlined

based on established methods for the preparation of cycloalkanecarboxylic acids. One

common approach is the oxidation of the corresponding primary alcohol,

cycloheptanemethanol.

Synthesis Workflow

Cycloheptanemethanol Oxidizing Agent
(e.g., Jones Reagent, KMnO₄)

Oxidation Cycloheptanecarboxylic Acid Purification
(e.g., Recrystallization, Chromatography)

Work-up & Pure Cycloheptanecarboxylic Acid

Click to download full resolution via product page

Caption: General synthetic workflow for cycloheptanecarboxylic acid.

Representative Protocol: Oxidation of Cycloheptanemethanol

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping

funnel, dissolve cycloheptanemethanol in a suitable solvent such as acetone. Cool the flask

in an ice bath.

Addition of Oxidant: Prepare a solution of an oxidizing agent, for example, Jones reagent (a

solution of chromium trioxide in sulfuric acid), and add it dropwise to the stirred solution of

the alcohol while maintaining the temperature below 10 °C.

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography

(TLC) until the starting material is consumed.
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Work-up: Quench the reaction by adding isopropanol to consume any excess oxidant. Dilute

the mixture with water and extract the product with an organic solvent like diethyl ether or

ethyl acetate.

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium

sulfate, and concentrate under reduced pressure. The crude product can be further purified

by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column

chromatography on silica gel.

Note: This is a generalized procedure and the specific conditions (reagents, solvents,

temperatures, and reaction times) would need to be optimized for the best yield and purity.

Spectroscopic Analysis Protocols
NMR Spectroscopy:

Sample Preparation: Dissolve a few milligrams of cycloheptanecarboxylic acid in a

deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g.,

400 MHz or higher).

Data Processing: Process the acquired free induction decay (FID) signals by Fourier

transformation, phase correction, and baseline correction to obtain the final spectra.

IR Spectroscopy:

Sample Preparation: For a solid sample, prepare a KBr pellet or acquire the spectrum using

an Attenuated Total Reflectance (ATR) accessory. For a liquid sample (if melted), a thin film

can be prepared between two salt plates (e.g., NaCl).

Data Acquisition: Record the IR spectrum over the standard range (e.g., 4000-400 cm⁻¹).

Mass Spectrometry:

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
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Ionization: Ionize the sample using a suitable method, such as electron ionization (EI).

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) and

detect them to generate the mass spectrum.

Applications in Drug Development
Cycloheptanecarboxylic acid and its derivatives are of interest in drug development due to

the conformational properties of the seven-membered ring, which can be exploited to orient

substituents in specific three-dimensional arrangements for optimal interaction with biological

targets. The carboxylic acid group can serve as a key pharmacophoric feature, for instance, by

forming hydrogen bonds or salt bridges with amino acid residues in protein binding sites. It can

also be used as a handle for further chemical modifications to generate libraries of related

compounds for structure-activity relationship (SAR) studies.

Conclusion
This technical guide has provided a detailed overview of the molecular structure of

cycloheptanecarboxylic acid, encompassing its physicochemical properties, conformational

analysis, spectroscopic characterization, and synthetic approaches. While some experimental

data, such as a definitive crystal structure, are not readily available, a comprehensive

understanding of its molecular features can be derived from existing data and theoretical

considerations. This knowledge is crucial for researchers and scientists working on the design

and synthesis of new molecules with potential applications in drug discovery and materials

science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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